Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17995823
InChI: InChI=1S/C18H32N2O4/c1-3-23-17(21)15-5-9-19(10-6-15)13-14-20-11-7-16(8-12-20)18(22)24-4-2/h15-16H,3-14H2,1-2H3
SMILES:
Molecular Formula: C18H32N2O4
Molecular Weight: 340.5 g/mol

Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate

CAS No.:

Cat. No.: VC17995823

Molecular Formula: C18H32N2O4

Molecular Weight: 340.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate -

Specification

Molecular Formula C18H32N2O4
Molecular Weight 340.5 g/mol
IUPAC Name ethyl 1-[2-(4-ethoxycarbonylpiperidin-1-yl)ethyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C18H32N2O4/c1-3-23-17(21)15-5-9-19(10-6-15)13-14-20-11-7-16(8-12-20)18(22)24-4-2/h15-16H,3-14H2,1-2H3
Standard InChI Key JQOLBOXYHLTPJD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCN(CC1)CCN2CCC(CC2)C(=O)OCC

Introduction

Chemical Structure and Molecular Features

Core Architecture

The compound features a primary piperidine ring substituted at the 4-position with an ethyl carboxylate group (–COOCH₂CH₃). The nitrogen atom of this ring is linked via a two-carbon ethylene chain (–CH₂–CH₂–) to a secondary piperidine ring, which bears a 4-ethoxycarbonyl substituent (–COOCH₂CH₃) . This bis-piperidine framework creates a rigid yet flexible scaffold, enabling conformational adaptability during molecular interactions.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₈H₃₂N₂O₄
Molecular Weight340.5 g/mol
IUPAC NameEthyl 1-[2-(4-ethoxycarbonylpiperidin-1-yl)ethyl]piperidine-4-carboxylate
SMILES NotationCCOC(=O)C1CCN(CC1)CCN2CCC(CC2)C(=O)OCC
Topological Polar Surface Area65.6 Ų

The ester groups at both piperidine rings contribute to moderate hydrophilicity (logP ≈ 1.8), while the ethylene linker facilitates rotational freedom, critical for docking into enzyme active sites.

Synthetic Methodologies

Industrial Production

Industrial synthesis employs automated continuous-flow reactors to optimize yield (typically 75–85%) and purity (>98%). Key parameters include:

  • Temperature: 50–70°C for esterification, 25–30°C for alkylation.

  • Catalysts: Triethylamine for deprotonation; palladium on carbon (Pd/C) for hydrogenation steps.

  • Purification: Sequential column chromatography and recrystallization from ethyl acetate/hexane mixtures.

Physicochemical Properties

Stability and Solubility

The compound exhibits pH-dependent stability due to hydrolytically labile ester groups. Under physiological conditions (pH 7.4, 37°C), the half-life is approximately 6 hours, with complete hydrolysis to piperidine-4-carboxylic acid occurring within 24 hours. Solubility profiles vary widely:

SolventSolubility (mg/mL)
Water0.45
Ethanol12.8
Dichloromethane34.2

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (q, J = 7.1 Hz, 4H, –OCH₂CH₃), 3.45–3.30 (m, 4H, piperidine N–CH₂), 2.80–2.60 (m, 8H, piperidine ring H).

  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 1170 cm⁻¹ (C–O–C ester).

  • HRMS (ESI+): m/z 341.2438 [M+H]⁺ (calc. 341.2435).

Chemical Reactivity and Derivatization

AssayResult
Dopamine D2 Receptor IC₅₀2.3 μM
Serotonin Transporter Ki1.8 μM
COX-2 Inhibition45% at 50 μM

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor to kinase inhibitors and G protein-coupled receptor (GPCR) ligands. Derivatives show nanomolar affinity for σ-1 receptors.

Material Science

Incorporation into polyamide matrices enhances thermal stability (Tₘ increased by 30°C) and reduces water absorption by 25%.

Comparison with Structural Analogs

Table 3: Analog Comparison

DerivativeBioactivity (IC₅₀)LogP
Ethyl piperidine-4-carboxylateInactive0.9
Methyl-substituted analog5.8 μM2.1
Aryl-spaced derivative0.3 μM3.4

Bulkier substituents improve target selectivity but reduce aqueous solubility.

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